molecular formula C21H20N2O3 B5497287 3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5497287
M. Wt: 348.4 g/mol
InChI Key: HQFCPBBJQDMCPE-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a derivative of benzodiazepine . Benzodiazepines are a class of drugs that have various effects on the central nervous system, including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .


Synthesis Analysis

The synthesis of similar benzodiazepine derivatives has been achieved through microwave-assisted synthesis . This process involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepine derivatives typically involve multi-component reactions of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone), and an aldehyde .

Mechanism of Action

Benzodiazepines, including its derivatives, are known to exert their effects by binding to the benzodiazepine binding site on GABA A receptors . This enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

Future Directions

The future directions for research on benzodiazepine derivatives could involve further optimization of the synthesis process, exploration of other potential therapeutic effects, and detailed investigation of their safety profile . Additionally, the development of benzodiazepine derivatives with improved selectivity for different subtypes of GABA A receptors could be a promising area of research .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-14-7-8-15(21(11-14)26-2)13-9-19-16(20(24)10-13)12-22-17-5-3-4-6-18(17)23-19/h3-8,11-13,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFCPBBJQDMCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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